Tert-butyl 3-fluoro-5-hydroxy-piperidine-1-carboxylate

Description

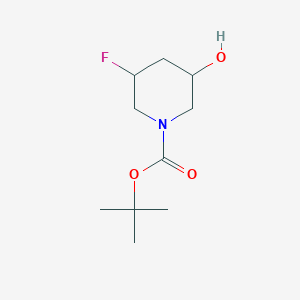

Tert-butyl 3-fluoro-5-hydroxy-piperidine-1-carboxylate is a chemical compound with a piperidine ring structure It is characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxyl group attached to the piperidine ring

Properties

Molecular Formula |

C10H18FNO3 |

|---|---|

Molecular Weight |

219.25 g/mol |

IUPAC Name |

tert-butyl 3-fluoro-5-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3 |

InChI Key |

WINOHIISMKZAHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-5-hydroxy-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and fluorinating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoro-5-hydroxy-piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various piperidine derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Tert-butyl 3-fluoro-5-hydroxy-piperidine-1-carboxylate is a piperidine derivative with applications in pharmaceutical and chemical research . This compound exists in different isomeric forms, such as tert-butyl (3R,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate and tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate . The specific applications and research findings are detailed below, based on available literature.

Chemical Properties and Structure

This compound has a molecular formula of C10H18FNO3 and a molecular weight of 219.25 g/mol . It includes a piperidine core, with tert-butyl carboxylate, fluorine, and hydroxyl substitutions . The structure allows for various chemical modifications, making it a versatile intermediate in synthesizing more complex molecules.

Pharmaceutical Applications

This compound is primarily utilized as an intermediate in synthesizing pharmaceutical compounds. Piperidine derivatives are frequently found in drugs targeting central nervous system disorders, and the fluorinated and hydroxylated variations can enhance pharmacological activity.

Scientific Research Applications

This compound is employed in scientific research for several purposes:

- Synthesis of Novel Heterocyclic Amino Acids Novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates can be synthesized .

- Intermediate in Pharmaceutical Synthesis It serves as a building block in synthesizing complex molecules with potential therapeutic applications.

- Structural Modification Research The compound's structure is modified to improve the efficacy and reduce the side effects of existing drugs.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-5-hydroxy-piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom and hydroxyl group allows it to form specific interactions with these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate

- Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-fluoro-5-hydroxy-piperidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Tert-butyl 3-fluoro-5-hydroxy-piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a tert-butyl group, a fluorine atom at the 3-position, and a hydroxyl group at the 5-position. This unique structure is crucial for its biological activity, as the presence of fluorine often enhances metabolic stability and bioavailability in pharmacological applications.

| Property | Details |

|---|---|

| Molecular Formula | C11H20FNO3 |

| Molecular Weight | Approximately 219.26 g/mol |

| Functional Groups | Hydroxyl (-OH), Carboxylate (-COO), Fluorine (F) |

| Classification | Piperidine derivative |

Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets. Compounds with similar structural motifs are known to exhibit diverse pharmacological effects, including enzyme inhibition and modulation of receptor activity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, influencing pathways critical for various physiological processes. The hydroxyl group can participate in nucleophilic attacks, while the fluorine enhances electrophilic character, potentially increasing binding affinity to target enzymes.

- Receptor Modulation : The structural features suggest potential interactions with specific receptors, which could modulate signaling pathways involved in disease processes.

Case Studies and Experimental Data

- Antimicrobial Activity : In studies involving high-throughput screening against Mycobacterium tuberculosis, derivatives of piperidine structures similar to this compound demonstrated varying degrees of antimicrobial activity. For instance, analogs with modifications at the piperidine ring showed significant inhibitory effects against bacterial growth .

- Pharmacokinetics : Research indicates that compounds with similar fluorinated piperidine structures exhibit favorable pharmacokinetic profiles, including enhanced absorption and metabolic stability. These properties are critical for developing effective therapeutic agents .

- Binding Affinity Studies : Interaction studies have shown that this compound has potential binding affinity for various biological targets. These studies are essential for understanding its pharmacodynamics and therapeutic potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful.

| Compound | Biological Activity | Notes |

|---|---|---|

| Tert-butyl (3S,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate | Potential enzyme inhibitor | Similar structure; ongoing research |

| Tert-butyl (3S,5R)-3-fluoro-5-hydroxypiperidine-1-carboxylate | Investigated for pharmacological properties | Variations in stereochemistry affect activity |

| Tert-butyl 3-fluoro-5-(hydroxymethyl)piperidine-1-carboxylate | Antimicrobial properties noted | Structural modifications impact efficacy |

Conclusion and Future Directions

This compound represents a promising candidate for further exploration in drug development due to its unique structural features and potential biological activities. Future research should focus on:

- Detailed mechanistic studies to elucidate the specific interactions with biological targets.

- Comprehensive pharmacokinetic profiling to assess absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Clinical trials to evaluate therapeutic efficacy in relevant disease models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.